N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with a unique structure that combines a thienopyrimidine core with a cyanophenyl and dimethylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the cyanophenyl and dimethylbenzyl groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3,4-dimethoxybenzamide: A compound with a similar benzyl group but different functional groups and core structure.
4-benzyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine: Another compound with a benzyl group and additional methoxy groups.
Uniqueness
N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its combination of a thienopyrimidine core with cyanophenyl and dimethylbenzyl substituents. This unique structure may confer specific properties and activities not found in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H20N4O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H20N4O3S/c1-15-6-7-18(10-16(15)2)13-28-23(30)22-20(8-9-32-22)27(24(28)31)14-21(29)26-19-5-3-4-17(11-19)12-25/h3-11H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
XDERUIIMPFNIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C#N)C |
Origin of Product |
United States |
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